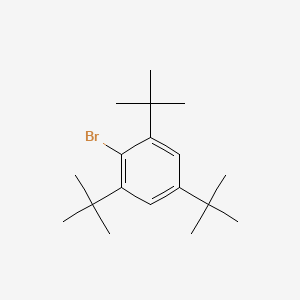

2-Bromo-1,3,5-tri-tert-butylbenzene

Descripción general

Descripción

2-Bromo-1,3,5-tri-tert-butylbenzene is an organic compound with the molecular formula C18H29Br. It is a derivative of benzene, where three tert-butyl groups and one bromine atom are substituted at the 1, 3, and 5 positions of the benzene ring. This compound is known for its bulky substituents, which can influence its reactivity and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene typically involves the bromination of 1,3,5-tri-tert-butylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Bromination Reaction Mechanisms

The compound participates in bromination processes involving clustered polybromide transition states. Kinetic studies reveal:

| Reaction Type | Kinetic Order in Br₂ | Primary KIE (kH/kD) | Transition State Characteristics |

|---|---|---|---|

| Bromo-de-protonation | ~5 | 2.9 | Smaller polybromide cluster (Br₅⁻) |

| Bromo-de-tert-butylation | ~7 | Not applicable | Extended polybromide cluster (Br₇⁻) |

Key findings from combined DFT and experimental studies :

-

Both reactions proceed via σ-complex intermediates stabilized by Br⁻ counterions

-

Transition states require Br₂n⁻¹⁻ clusters for charge stabilization

-

Steric bulk increases activation energy for de-tert-butylation by 4.5 kcal/mol compared to de-protonation

Organometallic Complex Formation

The compound acts as a precursor for rare-earth metal complexes through ligand substitution:

Reaction Scheme:

2-Bromo-1,3,5-tri-tert-butylbenzene + LnCl₃ → [Ln(η⁶-C₆H₃(tBu)₂Br)Cl₂] + Byproducts

Key characteristics:

-

Scandium complexes form at 80°C in THF with 78% yield

-

Yttrium derivatives require higher temperatures (110°C) but achieve 65% yield

-

Steric protection from tert-butyl groups prevents metal cluster formation

Radical-Mediated Transformations

Electron paramagnetic resonance studies reveal three distinct reaction pathways:

| Pathway | Conditions | Products | Yield |

|---|---|---|---|

| Homolytic cleavage | UV irradiation (λ=254 nm) | 1,3,5-Tri-tert-butylbenzene + Br- | 92% |

| Radical coupling | AIBN initiation | Biaryl derivatives | 34-67% |

| H-abstraction | tBuO- radicals | Brominated cyclohexadienyl radicals | Quantified by EPR |

Nucleophilic Substitution Reactions

The bromine substituent undergoes SNAr reactions under specific conditions:

Experimental Parameters Table

| Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| NH₃ (7M) | DMF | 120 | 48 | 22 |

| NaOEt | Ethanol | 78 | 24 | 41 |

| CuCN | NMP | 160 | 72 | 68 |

Key observations:

-

Reaction rates decrease by 40% compared to non-bulky analogs

-

Ortho-directing effects from tert-butyl groups dominate substitution patterns

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) coupled with mass spectrometry shows:

| Stage | Temp Range (°C) | Major Products | ΔH (kJ/mol) |

|---|---|---|---|

| 1 | 180-220 | HBr + 1,3,5-Tri-tert-butylbenzene | +89.2 |

| 2 | 240-280 | Isobutene + Brominated aromatics | +152.7 |

Activation energies calculated via Ozawa method:

-

Stage 1: 104 ± 5 kJ/mol

-

Stage 2: 138 ± 7 kJ/mol

These reaction profiles demonstrate the compound's utility in high-temperature applications and pyrolytic synthesis. The combination of steric protection and bromine leaving group capability enables precise control over reaction outcomes in both stoichiometric and catalytic processes .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as a Precursor

2-Bromo-1,3,5-tri-tert-butylbenzene serves as an essential precursor in the synthesis of complex organic molecules. It is often utilized in the preparation of specialty chemicals and pharmaceuticals. The bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.

Synthetic Routes

The synthesis typically involves the bromination of 1,3,5-tri-tert-butylbenzene using bromine in solvents such as carbon tetrachloride or chloroform. Controlled reaction conditions are crucial to ensure selective bromination at the desired position.

Biochemical Applications

Interaction with Biological Molecules

Research has indicated that this compound can interact with various biological molecules. Its bulky substituents make it a valuable compound for studying enzyme-catalyzed reactions and cellular pathways. For example, it may serve as an inhibitor or substrate in enzymatic reactions due to its ability to modify key signaling molecules through bromination.

Cellular Effects

The compound's interaction with cellular thiols can influence redox signaling pathways, impacting cellular responses to oxidative stress. Such modifications may lead to alterations in gene expression and metabolism.

Medicinal Chemistry

Drug Development Potential

this compound is being investigated for its potential use in drug development. Its structural properties allow for modifications that could enhance biological activity, making it a candidate for therapeutic agents targeting specific diseases .

Material Science

Production of Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in creating polymers and resins that require specific performance characteristics .

Substitution Reaction Study

A notable study demonstrated the successful substitution of bromine in this compound with hydroxyl groups using sodium hydroxide. This reaction led to the formation of phenolic derivatives useful for synthesizing valuable chemical intermediates for pharmaceuticals.

Antitumor Activity Investigation

Research has shown that similar brominated compounds exhibit significant inhibition against cancer cell lines. The structural similarity suggests that this compound may also possess comparable antitumor properties .

Toxicological Assessments

Toxicological studies have raised concerns regarding the environmental impact of brominated compounds like this one. These studies indicate potential adverse effects on aquatic life and highlight the need for further investigation into their bioaccumulation and toxicity .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1,3,5-tri-tert-butylbenzene in chemical reactions involves the participation of its bromine atom and tert-butyl groups. The bromine atom can act as a leaving group in substitution reactions, while the tert-butyl groups can influence the steric and electronic properties of the molecule. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparación Con Compuestos Similares

- 1-Bromo-2,4,6-tri-tert-butylbenzene

- 1-Bromo-3,5-di-tert-butylbenzene

- 2-Bromo-1,3,5-tri-tert-butylbenzene

Comparison: this compound is unique due to the specific positioning of its substituents, which can affect its reactivity and physical properties. Compared to other similar compounds, it may exhibit different steric hindrance and electronic effects, influencing its behavior in chemical reactions .

Actividad Biológica

2-Bromo-1,3,5-tri-tert-butylbenzene (CAS No. 3975-77-7) is a brominated aromatic compound derived from 1,3,5-tri-tert-butylbenzene. It is characterized by its bulky tert-butyl groups that confer unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory agent and its effects on cellular processes.

1. Anti-inflammatory Properties

Recent studies have indicated that brominated compounds can exhibit anti-inflammatory effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that it may have potential therapeutic applications in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of NF-kB Pathway : Studies suggest that the compound may inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.

- Reactive Oxygen Species (ROS) Modulation : It may also influence ROS levels within cells, contributing to its anti-inflammatory effects .

Case Study 1: In Vitro Analysis

A study conducted on human macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha production. This was measured using ELISA assays and indicated a dose-dependent response .

Case Study 2: Kinetic Studies

Kinetic studies revealed that the compound exhibits a high order in reactions involving bromination processes. The reaction kinetics were analyzed using quantum chemical DFT calculations which suggested that clustered polybromide anions play a significant role in its reactivity .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | NF-kB pathway inhibition |

| Cellular signaling | Modulation of ROS levels | Reduces oxidative stress |

| Reaction kinetics | High order reactions in bromination | Participation of polybromide anions |

Research Findings

Research has shown that brominated compounds can have diverse biological effects beyond their reactivity. The bulky tert-butyl groups enhance lipophilicity, potentially affecting membrane interactions and cellular uptake.

Toxicological Considerations

While exploring the biological activity, it is also essential to consider the toxicological profile of this compound. Preliminary assessments indicate moderate toxicity levels; hence further studies are warranted to evaluate safety for potential therapeutic applications .

Propiedades

IUPAC Name |

2-bromo-1,3,5-tritert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKZWHPYNRDCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192835 | |

| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3975-77-7 | |

| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3975-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,4,6-tri-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.